(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid
Overview
Description
“(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid” is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide) .
Synthesis Analysis
A common method for the synthesis of “(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid” involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to generate the related triazole derivatives, and finally acid hydrolysis to obtain the final product .Molecular Structure Analysis
The molecular formula of “(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid” is C4H6N4O2 . The InChI code is 1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8) .Physical And Chemical Properties Analysis
“(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid” has a molecular weight of 142.12 g/mol . The compound is a solid at room temperature .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including those related to the compound , have been studied for their potential as anticancer agents . For instance, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives and evaluated their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .
Antibiotics
The compound can be used for preparing antibiotics . This is due to the extensive study of aminoazolecarboxylic acids, which includes the compound , for their capability to form heteroaromatic oligoamides and affect gene expression .
Synthesis of Biologically Active Substances
In addition to antibiotics, the compound can also be used for preparing biologically active and energy-rich substances . This is again due to the ability of aminoazolecarboxylic acids to form heteroaromatic oligoamides .
Antiproliferative Activity
A study synthesized seventeen novel 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one compounds from the abundant and naturally renewable longifolene . The in vitro cytotoxicity of the synthesized compounds was evaluated against five human cancer cell lines, i.e., T-24, MCF-7, HepG2, A549, and HT-29 . Some of these compounds exhibited better and more broad-spectrum anticancer activity against almost all the tested cancer cell lines .
Synthesis of Energy-Rich Substances
The compound can be used in the synthesis of energy-rich substances . This is due to the capability of aminoazolecarboxylic acids, which includes the compound , to form heteroaromatic oligoamides .
Gene Expression
Aminoazolecarboxylic acids, which includes the compound , are extensively studied for their capability to form heteroaromatic oligoamides and affect gene expression . This suggests that the compound could potentially be used in research related to gene expression.
Mechanism of Action
Target of Action
It’s known that this compound is often used as a precursor in the synthesis of various organic compounds .
Mode of Action
It’s known that this compound can participate in various chemical reactions due to the presence of the amino and carboxyl groups .
Biochemical Pathways
It’s known that this compound is often used in the synthesis of various organic compounds, suggesting that it may be involved in multiple biochemical pathways .
Pharmacokinetics
It’s known that this compound is a solid at room temperature and has a high solubility in water . This suggests that it could potentially be well-absorbed and distributed in the body, but further studies are needed to confirm this.
Result of Action
It’s known that this compound is often used in the synthesis of various organic compounds, suggesting that it may have diverse effects depending on the specific context .
Action Environment
The action of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature and pH . Furthermore, its efficacy can be influenced by the presence of other compounds in the environment .
properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMNOXQLJYNSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340688 | |
Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |
CAS RN |
143832-52-4 | |
Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the coordination behavior of ATAA with transition metals, and how does it influence the resulting complex's structure?
A: ATAA demonstrates the ability to act as a multidentate ligand, coordinating with transition metals like nickel and copper. [, ] In the case of nickel, ATAA coordinates through the nitrogen atoms of the triazole ring and the oxygen atom of the carboxylate group, forming a mononuclear complex. [] Conversely, with copper, ATAA forms a heptanuclear complex bridged by hydroxide ions. [] This difference in coordination behavior highlights the ligand's versatility in generating diverse metal complex architectures.
Q2: The copper-ATAA complex exhibits interesting magnetic properties. Can you elaborate on this?
A: The Cu(II) heptanuclear complex formed with ATAA, denoted as Cu7atac, exhibits strong antiferromagnetic couplings between the copper ions. [] This behavior arises from the ligand's bridging mode, facilitating magnetic interactions through its N,N bonding and the anti-anti configuration of the carboxylate group. Theoretical calculations, including CASSCF and DFT methods, suggest that Cu7atac represents a spin-frustrated system. [] This means the ground state comprises co-existing doublet and quartet spin states, leading to intriguing magnetic behavior.
Q3: Aside from its complexation ability, what other applications have been explored for ATAA or its derivatives?
A: ATAA serves as a precursor for synthesizing energetic materials. [] Specifically, it can be used to synthesize 3,3′-bis(dinitromethyl)-5,5′-azo-1H-1,2,4-triazole, a compound with potential applications as an energetic material. [] This derivative's energetic properties were assessed using techniques like single-crystal X-ray diffraction, DSC measurements, and sensitivity testing. [] Additionally, computational methods like the EXPLO5 code were employed to predict detonation parameters based on its heat of formation and density. []
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